{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid
Description
{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid is an organoboron compound featuring an imidazo[4,5-b]pyridine core substituted with an ethyl group at position 3 and a boronic acid moiety at position 6. This compound belongs to a class of boronic acids widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(3-ethylimidazo[4,5-b]pyridin-6-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BN3O2/c1-2-12-5-11-7-3-6(9(13)14)4-10-8(7)12/h3-5,13-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASDQECTTBVJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N=C1)N(C=N2)CC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid typically involves the hydroboration of an appropriate precursor. The process generally includes the addition of a boron-hydrogen bond over an unsaturated bond, such as an alkene or alkyne, to form the corresponding boronic acid. This reaction is often rapid and proceeds under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid primarily undergoes reactions such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Scientific Research Applications
Anticancer Applications
Boronic acids, including 3-Ethylimidazo[4,5-b]pyridin-6-ylboronic acid, have been studied for their potential as anticancer agents. Boronic acid derivatives are known to inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. This mechanism is particularly relevant in the treatment of multiple myeloma, where proteasome inhibitors like bortezomib have shown efficacy . The incorporation of boronic acids into drug designs can enhance selectivity and potency against cancer cells.
Table 1: Boronic Acid Derivatives in Cancer Treatment
| Compound Name | Mechanism of Action | Approved For |
|---|---|---|
| Bortezomib | Proteasome inhibitor | Multiple myeloma |
| Ixazomib | Proteasome inhibitor | Multiple myeloma |
| Vaborbactam | β-lactamase inhibitor | Urinary infections |
Antibacterial Activity
Research indicates that boronic acids exhibit antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting essential enzymes. 3-Ethylimidazo[4,5-b]pyridin-6-ylboronic acid may contribute to the development of new antibiotics targeting resistant strains of bacteria . Its structural characteristics allow it to interact effectively with bacterial enzymes.
Cross-Coupling Reactions
3-Ethylimidazo[4,5-b]pyridin-6-ylboronic acid can be utilized in cross-coupling reactions, particularly Suzuki-Miyaura coupling, which is a prominent method for forming carbon-carbon bonds. This reaction is critical in synthesizing complex organic molecules for pharmaceutical applications . The boronic acid moiety acts as a nucleophile, reacting with electrophilic partners to form biaryl compounds.
Table 2: Cross-Coupling Reactions Involving Boronic Acids
| Reaction Type | Key Features | Applications |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms C-C bonds | Pharmaceutical synthesis |
| Negishi Coupling | Forms C-C bonds with organozinc reagents | Organic synthesis |
Biosensors
The unique properties of boronic acids allow them to form reversible complexes with diols and sugars, making them suitable for biosensor applications. 3-Ethylimidazo[4,5-b]pyridin-6-ylboronic acid can be employed in the design of sensors for glucose detection and other biomolecules . These sensors can provide real-time monitoring in clinical settings.
Case Studies
Case Study 1: Anticancer Drug Development
A study explored the synthesis of novel boronic acid derivatives aimed at improving the efficacy of existing anticancer therapies. The results indicated that modifications to the boronic acid structure enhanced selectivity towards cancer cells while reducing off-target effects .
Case Study 2: Antibiotic Resistance
Research focused on developing new antibiotics using boronic acid derivatives showed promising results against multidrug-resistant bacterial strains. The study highlighted the importance of structural diversity in enhancing antibacterial activity .
Mechanism of Action
The mechanism of action of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key properties of {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Key Features |
|---|---|---|---|---|---|---|
| This compound | - | C₈H₁₀BN₃O₂ | ~188.81 | Ethyl at position 3 | 95–98% | Moderate lipophilicity, discontinued |
| 3H-Imidazo[4,5-b]pyridine-6-boronic Acid | 1374263-88-3 | C₆H₆BN₃O₂ | 162.94 | Hydrogen at position 3 | - | Lower molecular weight, available |
| (6-Amino-5-methylpyridin-3-yl)boronic acid | 1032759-01-5 | C₆H₉BN₂O₂ | 151.96 | Amino and methyl groups | - | High H-bond capacity (3 donors) |
| {3-Cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl}boronic acid | - | C₁₄H₂₀BN₃O₂ | ~273.15 | Cyclohexyl and methyl groups | 95% | High steric bulk, reduced solubility |
| B-(3-Hydroxy-4-pyridinyl)boronic acid | 2096334-63-1 | C₅H₆BNO₃ | 152.92 | Hydroxyl at position 3 | - | Electron-withdrawing substituent |
| {2H-[1,3]dioxolo[4,5-b]pyridin-6-yl}boronic acid | 1019767-68-0 | C₆H₅BN₂O₄ | 188.93 | Dioxolane ring | - | Enhanced stability, planar structure |
Purity and Availability
This compound is listed as discontinued (), complicating its procurement. By contrast, 3H-Imidazo[4,5-b]pyridine-6-boronic acid remains available (), and the dioxolane analog (CAS 1019767-68-0) may serve as a stable alternative .
Research Implications
- Drug Discovery : The ethyl-substituted compound’s balance of lipophilicity and moderate molecular weight (~188.81 g/mol) aligns with Lipinski’s rule of five, making it a candidate for lead optimization .
- Synthetic Chemistry : Discontinuation of {3-Ethylimidazo...} necessitates exploration of substitutes like the dioxolane derivative, which offers comparable molecular weight and enhanced stability .
Biological Activity
{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid (CAS No. 2346513-09-3) is a boronic acid derivative characterized by its unique imidazo[4,5-b]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties.
The compound exhibits a molecular formula of CHBNO and is known for its reactivity in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction, which is crucial for synthesizing complex organic molecules. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts .
1. Anticancer Activity
Research indicates that boronic acids, including this compound, can function as proteasome inhibitors. They have been shown to interrupt the cell cycle at the G2/M phase in cancer cells, leading to growth inhibition. For example, studies have demonstrated that related compounds exhibit IC values in the nanomolar range (e.g., bortezomib with an IC of 7.05 nM), suggesting a strong potential for this compound as a lead compound in cancer therapy .
2. Antibacterial Activity
Boronic acids have been explored for their antibacterial properties due to their ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The hydroxyl group of boronic acids interacts with serine residues in these enzymes, leading to effective inhibition. Compounds designed based on this mechanism have shown high efficacy against resistant bacterial strains with Ki values as low as 0.004 µM .
The mechanism of action for this compound primarily involves its role as a proteasome inhibitor and its interactions with various biological targets:
- Proteasome Inhibition : By binding to the active site of proteasomes, it prevents the degradation of regulatory proteins involved in cell cycle progression.
- Enzyme Inhibition : The compound may also inhibit key enzymes involved in bacterial resistance mechanisms through covalent modification.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for {3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of boronic acids with halogenated aromatic precursors. For example, a general procedure involves coupling 6-bromoimidazo[4,5-b]pyridine derivatives with ethyl-substituted boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C . One-step protocols using arylboronic acids and heterocyclic precursors (e.g., imidazo[4,5-b]pyridine derivatives) have also been optimized for efficiency, achieving yields up to 48% with rigorous purification via column chromatography .
Q. How is the purity and structural integrity of this compound verified?
Analytical techniques such as ¹H/¹³C NMR and mass spectrometry (MS) are standard for structural confirmation. For instance, ¹H NMR in DMSO-d₆ resolves characteristic peaks (e.g., δ 8.30 ppm for imidazole protons), while MS confirms molecular ion peaks matching the expected molecular weight . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, ensuring ≥95% purity for research-grade material .
Q. What are the key applications of this compound in medicinal chemistry?
The boronic acid moiety enables its use as a protease inhibitor (e.g., mimicking peptide substrates in HIV-1 protease inhibition) and in anticancer drug development. Its heterocyclic core facilitates interactions with biological targets, such as glioblastoma cells, where derivatives have shown moderate anti-proliferative activity in vitro . Additionally, boronic acids are employed as bioisosteres to enhance binding affinity via hydrogen-bonding networks, as demonstrated in HIV-1 inhibitor design .
Q. What thermal stability considerations are relevant for storage and handling?
Thermogravimetric analysis (TGA) of structurally similar boronic acids indicates decomposition temperatures exceeding 250°C, with exceptional stability observed in pyrene-derived analogs (up to 600°C). Storage at 2–8°C in inert, moisture-free environments is advised to prevent hydrolysis of the boronic acid group .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives targeting specific enzymes?
Molecular docking and density functional theory (DFT) calculations are critical for predicting binding modes. For example, replacing an aniline group with phenylboronic acid in HIV-1 protease inhibitors improved affinity 20-fold by forming three short hydrogen bonds (2.2 Å) with catalytic residues. QSAR models can further guide substituent selection to enhance potency against drug-resistant variants .
Q. What strategies address conflicting biological activity data in anticancer assays?
Discrepancies in potency (e.g., glioblastoma cell viability assays) may arise from assay conditions (e.g., serum interference, incubation time). Standardization using ATP-based luminescence assays and inclusion of positive controls (e.g., bortezomib) are recommended. Additionally, orthogonal validation via Western blotting for apoptosis markers (e.g., caspase-3) can resolve mechanistic ambiguities .
Q. How do substitution patterns on the imidazo[4,5-b]pyridine core influence bioactivity?
Substituents at the 3-ethyl position modulate steric and electronic properties, affecting target engagement. For instance, bulkier alkyl groups may reduce solubility but enhance hydrophobic interactions in enzyme binding pockets. Systematic SAR studies using X-ray crystallography (e.g., resolving protease-inhibitor complexes) can elucidate optimal substitution patterns .
Q. How can reaction conditions be optimized for scalable synthesis?
Catalyst screening (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and solvent selection (e.g., toluene/ethanol mixtures for improved reflux efficiency) are critical. Microwave-assisted synthesis reduces reaction times from hours to minutes, while flow chemistry enables continuous production with reduced purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
